

Spectroscopic Profile of Thiazole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Thiazole-2-carboxylic acid

Cat. No.: B082198

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Thiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. A thorough understanding of its structural and electronic properties is paramount for its application in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data of **Thiazole-2-carboxylic acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and data interpretation are presented to aid researchers in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **Thiazole-2-carboxylic acid**. The following tables summarize the predicted ^1H and ^{13}C NMR spectral data. While experimental spectra for the parent compound are not readily available in public databases, the predicted values are based on data from closely related structures, such as **5-chloro-thiazole-2-carboxylic acid** and other thiazole derivatives, as well as established chemical shift principles.

^1H NMR Data

Table 1: Predicted ^1H NMR Spectral Data for **Thiazole-2-carboxylic acid**

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H4	~8.3 - 8.5	Doublet	~2.0 - 3.0
H5	~7.9 - 8.1	Doublet	~2.0 - 3.0
COOH	> 10	Singlet (broad)	-

Note: The chemical shifts are referenced to tetramethylsilane (TMS). The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for **Thiazole-2-carboxylic acid**

Carbon	Chemical Shift (δ , ppm)
C2	~160 - 165
C4	~145 - 150
C5	~125 - 130
COOH	~165 - 170

Note: The chemical shifts are referenced to TMS. The signal for the carboxylic acid carbon (COOH) may be broad.

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of thiazole compounds is as follows:

- Sample Preparation: Dissolve 5-10 mg of **Thiazole-2-carboxylic acid** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with a suitable pH adjustment). The choice of solvent can affect the chemical shifts, particularly of the acidic proton.

- Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Due to the lower natural abundance and smaller gyromagnetic ratio of ^{13}C , a larger number of scans will be required compared to ^1H NMR.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of **Thiazole-2-carboxylic acid** is characterized by the vibrational frequencies of the carboxylic acid group and the thiazole ring.

IR Spectral Data

Table 3: Key IR Absorption Bands for **Thiazole-2-carboxylic acid**[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad, Strong	O-H stretch (carboxylic acid dimer)
1690-1720	Strong	C=O stretch (carboxylic acid)
~1550	Medium	C=N stretch (thiazole ring)
~1420	Medium	In-plane O-H bend
~1300	Medium	C-O stretch
~920	Broad, Medium	Out-of-plane O-H bend

Experimental Protocol for IR Spectroscopy

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.

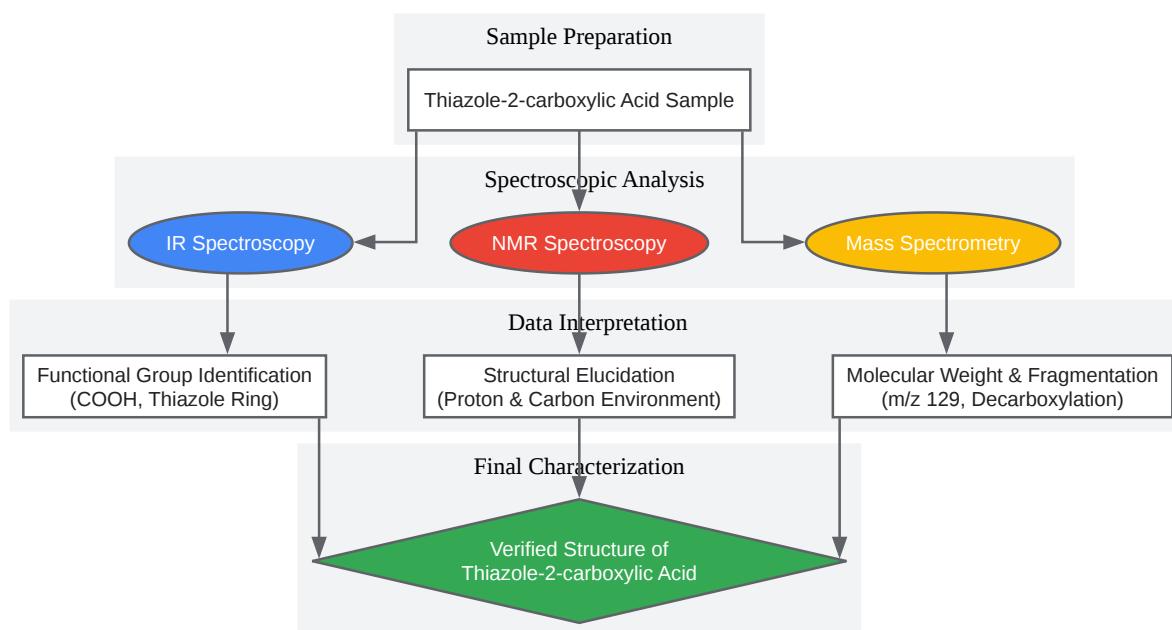
Mass Spectrometry Data

For **Thiazole-2-carboxylic acid** (Molecular Weight: 129.14 g/mol), the following fragmentation pattern is expected under electron ionization (EI) conditions:

- Molecular Ion ($M^{+ \cdot}$): The peak corresponding to the intact molecule is expected at $m/z = 129$.
- Key Fragmentation Pathways:
 - Decarboxylation: Loss of the carboxyl group ($\bullet COOH$, 45 Da) or carbon dioxide (CO_2 , 44 Da) is a common fragmentation for carboxylic acids. This would result in a fragment ion corresponding to the thiazole ring at $m/z = 84$ or 85 .
 - Ring Fragmentation: The thiazole ring can undergo characteristic fragmentation, similar to that of unsubstituted thiazole, leading to smaller fragment ions.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for **Thiazole-2-carboxylic acid**

m/z	Predicted Fragment
129	$[M]^{+ \cdot}$ (Molecular Ion)
85	$[M - CO_2]^{+ \cdot}$
84	$[M - COOH]^{+ \cdot}$


Experimental Protocol for Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization Method:
 - Electron Ionization (EI): A hard ionization technique that provides detailed fragmentation patterns.
 - Electrospray Ionization (ESI): A soft ionization technique that is useful for determining the molecular weight with minimal fragmentation.

- Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
- Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic characterization of **Thiazole-2-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **Thiazole-2-carboxylic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [tandfonline.com](https://www.tandfonline.com) [tandfonline.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Thiazole-2-carboxylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082198#spectroscopic-data-of-thiazole-2-carboxylic-acid-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com